

An In-depth Technical Guide to 4-Phosphonobutyric Acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 4-Phosphonobutyric acid

Cat. No.: B1586902

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This guide provides a comprehensive technical overview of **4-phosphonobutyric acid**, a molecule of interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver in-depth insights into its chemical nature, synthesis, and diverse applications, moving beyond its well-known amino-derivatives.

Molecular Structure and Physicochemical Properties

4-Phosphonobutyric acid, also known as 4-phosphonobutanoic acid, is a bifunctional molecule containing both a carboxylic acid and a phosphonic acid group.^[1] This dual functionality imparts unique chemical properties and a range of potential applications.

Chemical Structure:

The structure consists of a four-carbon chain with a carboxyl group at one end and a phosphonyl group at the other.

- IUPAC Name: 4-phosphonobutanoic acid^[1]
- Molecular Formula: C₄H₉O₅P^[1]
- CAS Number: 4378-43-2^[1]

Physicochemical Properties:

A summary of the key physicochemical properties of **4-phosphonobutyric acid** is presented in the table below. It is important to note that while experimental data for the parent compound is limited, some properties can be predicted or inferred from related structures.

Property	Value	Source
Molecular Weight	168.08 g/mol	--INVALID-LINK--[1]
XLogP3-AA (Predicted)	-1.1	--INVALID-LINK--
Hydrogen Bond Donor Count	3	--INVALID-LINK--
Hydrogen Bond Acceptor Count	5	--INVALID-LINK--
Rotatable Bond Count	4	--INVALID-LINK--

Acidity (pKa):

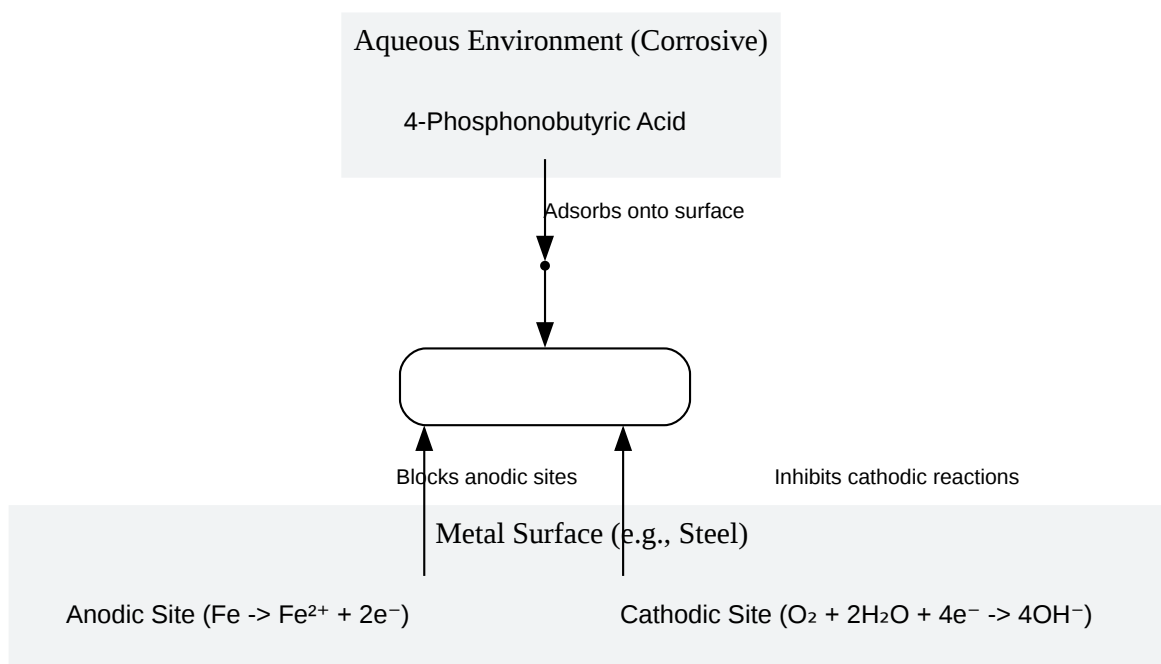
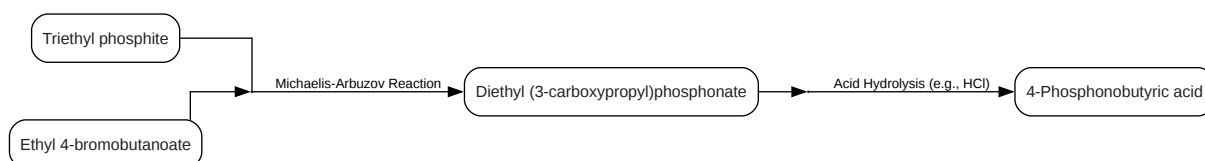
The pKa values of **4-phosphonobutyric acid** are critical for understanding its ionization state in different environments. Due to the presence of both a carboxylic acid and a phosphonic acid group, it will have multiple dissociation constants. While experimentally determined values for the parent compound are not readily available in the literature, they can be estimated based on similar structures. The carboxylic acid proton is expected to be the most acidic, followed by the two protons of the phosphonic acid group. The determination of these values is crucial for applications involving pH-dependent interactions, such as chelation and biological activity. A standard method for experimentally determining pKa values is through potentiometric titration. [2][3][4][5][6]

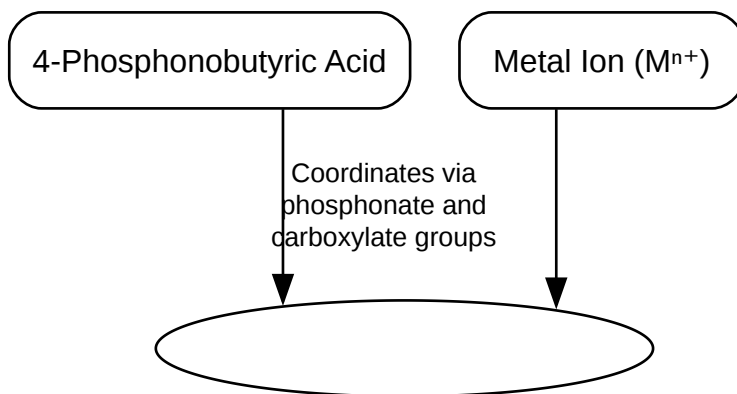
Synthesis of 4-Phosphonobutyric Acid

The synthesis of **4-phosphonobutyric acid** can be achieved through several synthetic routes, with the Michaelis-Arbuzov reaction being a cornerstone for the formation of the carbon-phosphorus bond.[7][8][9][10][11][12][13][14] This is typically followed by hydrolysis of the resulting phosphonate ester to yield the final phosphonic acid.

Proposed Synthetic Pathway:

A common and efficient method involves the reaction of a trialkyl phosphite with an alkyl halide bearing a protected carboxylic acid function, followed by deprotection and hydrolysis.





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